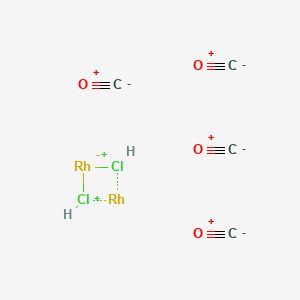
Bis(chlororhodiumdicarbonyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(chlororhodiumdicarbonyl) is a coordination compound with the molecular formula [Rh(CO)2Cl]2. It is a rhodium complex that features two rhodium atoms bridged by two chlorine atoms and coordinated by four carbon monoxide ligands. This compound is known for its catalytic properties and is used in various organic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(chlororhodiumdicarbonyl) can be synthesized by reacting rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically takes place under high pressure and at elevated temperatures. The general reaction is as follows:
2RhCl3+8CO→[Rh(CO)2Cl]2+2COCl2
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of tetracarbonyldi-mu-chlorodirhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(chlororhodiumdicarbonyl) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The carbon monoxide ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and under mild heating.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: Rhodium complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Bis(chlororhodiumdicarbonyl) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tetracarbonyldi-mu-chlorodirhodium(I) involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with lower activation energy. The rhodium atoms in the complex serve as the active sites for catalysis, interacting with the reactants and stabilizing transition states.
Comparación Con Compuestos Similares
Similar Compounds
Tetracarbonyldi-mu-chlorodirhodium(II): Similar structure but with rhodium in a different oxidation state.
Tetracarbonyldi-mu-bromodirhodium(I): Similar structure but with bromine atoms instead of chlorine.
Tetracarbonyldi-mu-iododirhodium(I): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
Bis(chlororhodiumdicarbonyl) is unique due to its specific combination of ligands and bridging atoms, which confer distinct catalytic properties. Its ability to undergo various types of reactions and its stability under different conditions make it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C4H2Cl2O4Rh2+ |
|---|---|
Peso molecular |
390.77 g/mol |
Nombre IUPAC |
carbon monoxide;dichloroniorhodium(1-);rhodium |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1 |
Clave InChI |
DJDMLEXKWQIKCT-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















